

Application Notes and Protocols for Stem Cell Therapy in Laryngeal Muscle Reinnervation

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Introduction

Vocal fold paralysis, resulting from injury to the recurrent laryngeal nerve (RLN), leads to significant impairment of voice, breathing, and swallowing. Current treatments often fail to restore the dynamic function of the laryngeal muscles. Stem cell therapy has emerged as a promising regenerative approach to reinnervate the atrophied laryngeal muscles and restore their function. This document provides detailed application notes and protocols for utilizing mesenchymal stem cells (MSCs) and induced pluripotent stem cells (iPSCs) for laryngeal muscle reinnervation, based on preclinical studies.

Data Presentation: Summary of Quantitative Outcomes

The following tables summarize quantitative data from preclinical studies investigating the efficacy of stem cell therapy for laryngeal muscle reinnervation.

Study Parameter	Control Group	Stem Cell-Treated Group	Reference
Functional Recovery Score (0-3 scale) at 1 week	1.3	2.2 (p=0.06)	[1]
Vocal Fold Motion Recovery (at 8 weeks)	No recovery	80% recovery of spontaneous movement	[2]
Recovered Axon Number	Not reported	>86%	[2]

Experimental Protocols

Protocol 1: Mesenchymal Stem Cell (MSC) Isolation and Culture

This protocol describes the isolation and culture of MSCs from bone marrow, a common source for these cells.

Materials:

- Bone marrow aspirate
- Phosphate-buffered saline (PBS)
- Ficoll-Paque density gradient medium
- Complete culture medium: Dulbecco's Modified Eagle's Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
- Trypsin-EDTA solution
- Cell culture flasks and plates

Procedure:

- Isolation of Mononuclear Cells:
 - Dilute the bone marrow aspirate 1:1 with PBS.
 - Carefully layer the diluted sample onto a Ficoll-Paque gradient.
 - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
 - Aspirate the mononuclear cell layer (buffy coat) and transfer to a new tube.
 - Wash the cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
- MSC Culture:
 - Resuspend the cell pellet in complete culture medium.
 - Plate the cells in T75 culture flasks at a density of 2×10^5 cells/cm².
 - Incubate at 37°C in a humidified atmosphere with 5% CO₂.
 - After 24-48 hours, remove the non-adherent cells by changing the medium.
 - Continue to culture the adherent, spindle-shaped MSCs, changing the medium every 3-4 days.
- Subculture:
 - When the cells reach 80-90% confluency, aspirate the medium and wash with PBS.
 - Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
 - Neutralize the trypsin with complete culture medium and centrifuge the cells.
 - Resuspend the cells and re-plate at a lower density for expansion.

Protocol 2: iPSC Differentiation into Myoblasts

This protocol outlines a method for differentiating human iPSCs into myoblasts for subsequent transplantation.^{[3][4][5][6]}

Materials:

- Human iPSCs
- MEF-conditioned N2 medium
- N2 medium
- Differentiation medium (N2 medium supplemented with specific small molecules and growth factors, see table below)
- Matrigel-coated plates

Small Molecule and Growth Factor Cocktails for iPSC-Myoblast Differentiation:[4]

Day Range	Medium	Small Molecules/Growth Factors
Day 0-3	N2 Medium	Y-27632 (10 μ M), CHIR 99021 (3 μ M)
Day 4-12	N2 Medium	Y-27632 (10 μ M), CHIR 99021 (3 μ M), DAPT (10 μ M), FGF2 (10 ng/ml)

Procedure:

- Initial Plating: Plate human iPSCs on Matrigel-coated plates in MEF-conditioned N2 medium.
- Initiation of Differentiation (Day 0): Replace the medium with N2 medium containing Y-27632 and CHIR 99021.
- Myogenic Progenitor Induction (Day 4-12): Change to N2 medium supplemented with Y-27632, CHIR 99021, DAPT, and FGF2.
- Myoblast Expansion: After day 12, culture the cells in a myoblast expansion medium until ready for transplantation.

Protocol 3: Animal Model of Recurrent Laryngeal Nerve (RLN) Injury and Stem Cell Transplantation

This protocol describes the creation of an RLN injury model in rats and the subsequent intracordal injection of stem cells.

Materials:

- Sprague-Dawley rats (250-300g)
- Anesthesia (e.g., isoflurane)
- Surgical microscope
- Microsurgical instruments
- Stem cell suspension (e.g., 1×10^6 cells in 10 μ L of saline)
- Hamilton syringe

Procedure:

- Anesthesia and Surgical Preparation:
 - Anesthetize the rat and place it in a supine position.
 - Make a midline cervical incision and expose the trachea and strap muscles.
- RLN Transection:
 - Under a surgical microscope, carefully dissect and identify the left RLN in the tracheoesophageal groove.
 - Create a definitive injury by transecting a 2-3 mm segment of the nerve.
- Stem Cell Injection:
 - Expose the larynx and identify the thyroarytenoid (TA) muscle.

- Using a Hamilton syringe, slowly inject the stem cell suspension directly into the belly of the TA muscle.
- Suture the incision in layers.
- Post-operative Care:
 - Administer analgesics and monitor the animal for recovery.

Protocol 4: Functional Assessment of Laryngeal Reinnervation

1. Laryngeal Electromyography (LEMG):[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Objective: To assess the electrical activity of the laryngeal muscles and confirm reinnervation.
- Procedure:
 - Anesthetize the animal.
 - Insert a concentric needle electrode into the thyroarytenoid muscle.
 - Record spontaneous electrical activity and evoked potentials upon stimulation of the RLN proximal to the injury site.
 - Analyze the amplitude and latency of the compound muscle action potentials (CMAPs).

2. Videolaryngoscopy:[\[1\]](#)

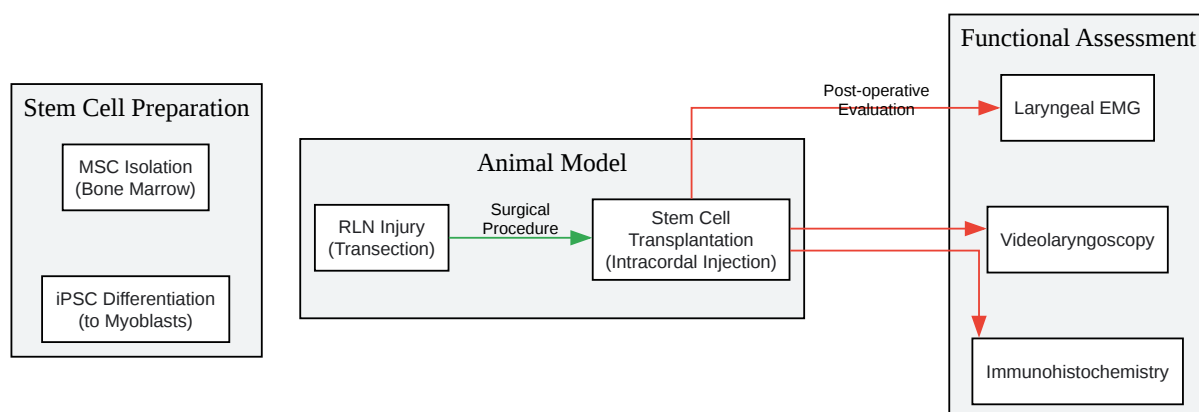
- Objective: To visually assess vocal fold mobility.
- Procedure:
 - Anesthetize the animal and position it for laryngoscopy.
 - Use a small endoscope to visualize the larynx.
 - Record video of vocal fold movement during spontaneous respiration.

- Score the degree of vocal fold abduction and adduction.

3. Immunohistochemistry:[\[11\]](#)[\[12\]](#)[\[13\]](#)

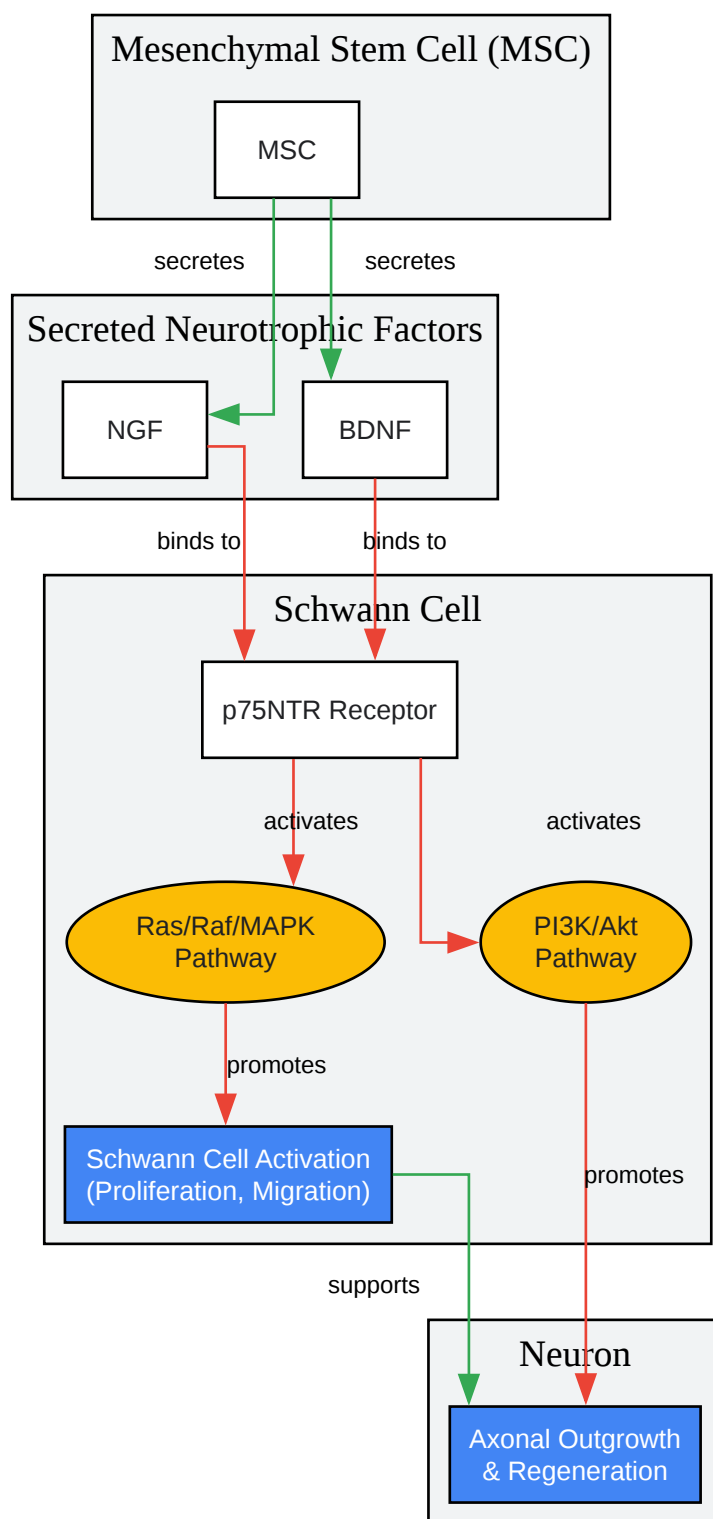
- Objective: To visualize nerve and muscle regeneration at the cellular level.
- Procedure:
 - Euthanize the animal at the experimental endpoint and harvest the larynx.
 - Fix, embed, and section the laryngeal tissue.
 - Perform immunohistochemical staining for:
 - Nerve fibers: Neurofilament (NF), β -III tubulin
 - Myelin: Myelin Basic Protein (MBP)
 - Muscle fibers: Myosin Heavy Chain (MyHC)
 - Neuromuscular junctions: α -bungarotoxin (for acetylcholine receptors) and synaptophysin (for presynaptic terminals)
 - Analyze the stained sections using fluorescence microscopy to assess nerve fiber density, myelination, muscle fiber size, and neuromuscular junction formation.

Mandatory Visualizations



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Experimental workflow for stem cell therapy in laryngeal muscle reinnervation.



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